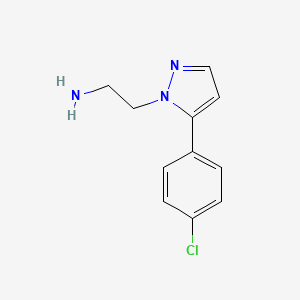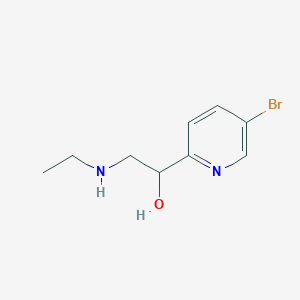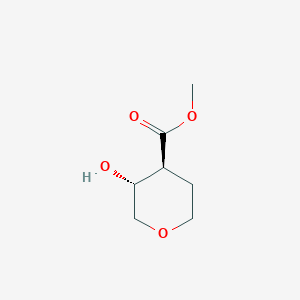
(3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the compound can be synthesized through ring-closing metathesis (RCM) followed by SN2 displacement reactions . The use of immobilized Pseudomonas cepacia lipase on diatomaceous earth (Amano PS-D) has been reported to provide excellent enantiomeric excess .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic resolution processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry: Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in chemical manufacturing .
Wirkmechanismus
The mechanism of action of (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
- (3R,4S)-3,4,5-Trihydroxy-4-methylpentylphosphonic acid
- (3R,4S)-4-Methyl-3-hexanol
Uniqueness: (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate stands out due to its specific stereochemistry and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a unique and valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl (3R,4S)-3-hydroxyoxane-4-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
BGIAHZYXLDZSGH-WDSKDSINSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CCOC[C@@H]1O |
Kanonische SMILES |
COC(=O)C1CCOCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


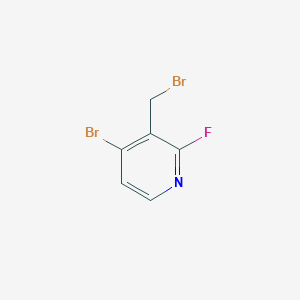
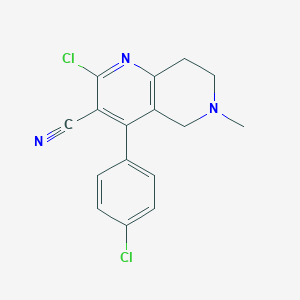
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
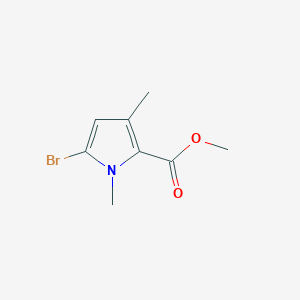
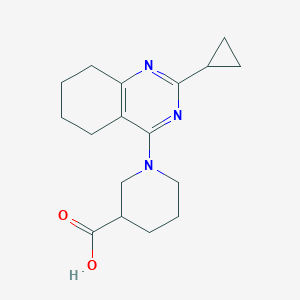
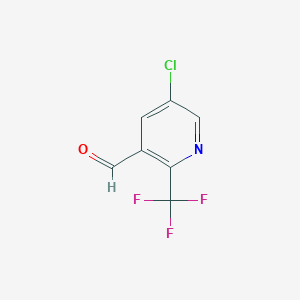

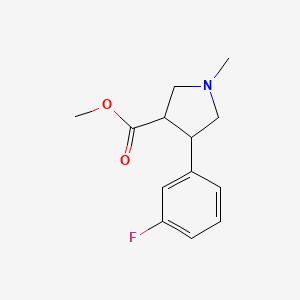
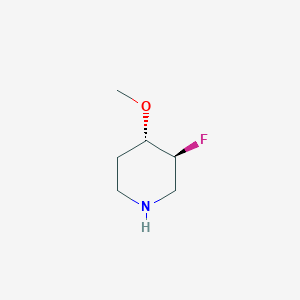
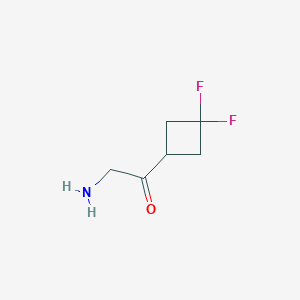
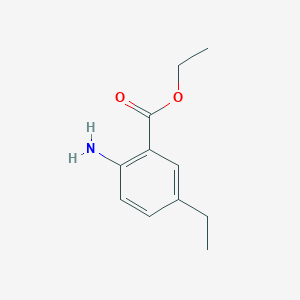
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
